2,6-Dimethyl-1,6-heptadien-4-ol

CAS No.: 29765-76-2

Cat. No.: VC16047468

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29765-76-2 |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| IUPAC Name | 2,6-dimethylhepta-1,6-dien-4-ol |

| Standard InChI | InChI=1S/C9H16O/c1-7(2)5-9(10)6-8(3)4/h9-10H,1,3,5-6H2,2,4H3 |

| Standard InChI Key | BUCLVUABDUWMHW-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)CC(CC(=C)C)O |

Introduction

Structural Characteristics

Molecular Structure

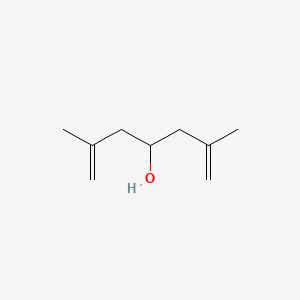

The molecule consists of a seven-carbon chain with double bonds at positions 1 and 6, methyl groups at carbons 2 and 6, and a hydroxyl group at carbon 4. The conjugated diene system (C1–C2 and C6–C7) and the hydroxyl group create a reactive site for further functionalization.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Carbon Backbone | Heptadiene (C7) with conjugated double bonds |

| Substituents | Methyl groups at C2 and C6; hydroxyl at C4 |

| Stereochemistry | Non-chiral due to symmetrical methyl groups |

| Functional Groups | Secondary alcohol, conjugated dienes |

Isomerism and Stereochemistry

Physical and Chemical Properties

Physical Properties

| Property | Value (Unit) | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O | |

| Molecular Weight | 140.22 g/mol | |

| Density | 0.851 g/cm³ | |

| Boiling Point | 207.6°C (760 mmHg) | |

| Flash Point | 80.2°C | |

| Refraction Index | 1.451 |

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but is soluble in non-polar solvents like chloroform and methanol . Its stability is influenced by the conjugated diene system, which may undergo oxidation or polymerization under harsh conditions .

Synthesis Methods

Rearrangement Reactions

A key industrial method involves the base-catalyzed rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether. This reaction proceeds through allylic proton abstraction, forming an anionic intermediate that rearranges to yield 2,6-dimethyl-1,6-heptadien-4-ol .

Table 2: Synthesis Parameters

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Base | n-Butyllithium | 84.4 | 81.0 | |

| Temperature | -70°C to -65°C | |||

| Solvent | n-Hexane |

Alternative Routes

Other methods include:

-

Wittig Reaction: Geraniolene derivatives are oxidized to form monoepoxides, which rearrange to allyl alcohols .

-

Epoxidation: Epoxides from diene precursors undergo acid-catalyzed rearrangement to yield the target alcohol .

Applications

Pheromone Synthesis

2,6-Dimethyl-1,6-heptadien-4-ol serves as an intermediate for synthesizing pheromones like 2,6-dimethyl-1,6-heptadien-4-ol acetate (CAS 70187-91-6), used to attract males of the Comstock mealybug (Pseudococcus comstocki).

Table 3: Pheromone Derivatives

| Derivative | CAS Number | Application | Source |

|---|---|---|---|

| Acetate | 70187-91-6 | Pest control in agriculture | |

| Allyl Alcohol | N/A | Intermediate for esters |

Industrial Uses

The compound is employed in polymerization and lubricant additives due to its diene reactivity .

Derivatives and Analogues

Acetylated Forms

The acetate derivative (CAS 70187-91-6) is synthesized via acetylation of 2,6-dimethyl-1,6-heptadien-4-ol using acetic anhydride in pyridine .

Table 4: Acetate Properties

Structural Analogues

| Analogue | CAS Number | Key Difference | Source |

|---|---|---|---|

| 4-Ethyl-1,6-heptadien-4-ol | 52939-62-5 | Ethyl group at C4 | |

| 2,6-Dimethyl-1,5-heptadien-4-ol | N/A | Double bonds at C1–C5 |

Research Findings and Biological Activity

Biological Studies

The acetate derivative exhibits high attractiveness to Comstock mealybug males in field tests, making it critical for integrated pest management.

Mechanistic Insights

The hydroxyl group at C4 enables hydrogen bonding, while the conjugated dienes facilitate π-π interactions, influencing its binding to insect receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume